N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]propanamide is a benzothiazole-containing amide derivative characterized by a propanamide backbone linked to a phenyl ring substituted with a benzothiazole moiety at the meta position. Benzothiazole derivatives are widely studied for their pharmacological properties, including kinase inhibition, antimicrobial activity, and role in metal-catalyzed reactions due to their electron-rich aromatic systems .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-15(19)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIVACGLHPSOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
- Building Blocks : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
- Antimicrobial Activity : N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits bacterial enzymes essential for cellular processes, leading to cell death. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an alternative treatment option to traditional antibiotics .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating cellular pathways involved in survival and proliferation. For example, it has been shown to increase caspase activity in breast cancer cells, confirming its role as an apoptosis inducer .
Medicine
- Therapeutic Potential : The compound is being explored for its potential to treat various diseases, particularly cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
- Material Development : In industrial applications, N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is utilized in developing new materials and chemical processes due to its unique chemical properties.
Case Studies
Several studies highlight the effectiveness of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide:
- Antimicrobial Efficacy Study : A study published in PubMed reported that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of traditional antibiotics .
- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. The results indicated a dose-dependent increase in caspase activity, confirming its role as an apoptosis inducer.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, leading to the disruption of essential cellular processes. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole-Phenyl-Propanamide Derivatives
N-(4-(1,3-Benzothiazol-2-yl)phenyl)-3-([1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)propanamide ()
- Functional Groups: Benzothiazole, triazole-thiazole hybrid, sulfanyl linker. Potential Applications: Antimicrobial or kinase inhibition due to the triazole-thiazole moiety, which is known for diverse bioactivity .
2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide ()
- Structural Features : Substituted with a benzoyl group on the phenyl ring and a methyl group on the benzothiazole.
- Key Data :
Comparison Table :
Benzothiazole Derivatives with Heterocyclic Modifications
N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)propanamide (, Compound 17c)
- Structural Features : Indole and nitrobenzenesulfonyl groups introduced, creating a multi-heterocyclic system.
- Key Data: Yield: 99.33% (efficient synthesis). Melting Point: 140.00–140.40°C. Spectroscopic Data: Distinct IR peaks for NO₂ (1520 cm⁻¹) and SO₂N (1360 cm⁻¹), confirming sulfonamide functionality .
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide ()
Comparison Table :
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and comparative efficacy against various diseases, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is characterized by a benzothiazole moiety attached to a phenyl group via a propanamide linkage. This unique structure contributes to its solubility and bioavailability, making it a promising candidate for further research. The compound's specific substitution pattern distinguishes it from other benzothiazole derivatives, potentially enhancing its biological activities.
The biological activity of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes essential for cellular processes. This disruption leads to cell death in both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells through modulation of cellular pathways involved in survival and proliferation. Specifically, it may interact with proteins that regulate cell cycle progression and apoptosis .
Antimicrobial Activity
Recent studies have demonstrated that N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide possesses notable antibacterial effects. In vitro tests indicated significant inhibition against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative treatment option .
Anticancer Activity
The compound has also been evaluated for its anticancer properties across several cancer cell lines. Notable findings include:
- Cytotoxicity : In vitro assays revealed that N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines with IC50 values in the micromolar range .
- Apoptosis Induction : Flow cytometry analyses indicated that the compound triggers apoptosis in MCF-7 cells through increased caspase activity, demonstrating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To better understand the efficacy of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-[1,3-benzothiazol-2-yl]acetamide | Antibacterial | 12.5 |
| N-[1,3-benzothiazol-2-yl]benzamide | Anticancer | 10.0 |
| N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide | Antimicrobial & Anticancer | 8.0 (MCF-7) |
This table illustrates that N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide has competitive potency compared to other benzothiazole derivatives.
Case Studies
Several studies underscore the biological efficacy of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide:
- Study on Antimicrobial Efficacy : A study published in PubMed reported that the compound showed potent activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of traditional antibiotics .
- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. The results indicated a dose-dependent increase in caspase activity, confirming its role as an apoptosis inducer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
